1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy-
Overview
Description
1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a naphthalenone core with amino and hydroxy functional groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the reduction of a naphthalenone derivative followed by the introduction of amino and hydroxy groups through substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenone derivatives, which can have different functional groups attached to the core structure. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalenone derivatives with different functional groups, such as:
- 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-6-hydroxy-
- 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-7-hydroxy-
- 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-methoxy-
Uniqueness
The uniqueness of 1(2H)-Naphthalenone, 8-amino-3,4-dihydro-5-hydroxy- lies in its specific functional group arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential therapeutic benefits compared to its analogs.
Properties
IUPAC Name |
8-amino-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,12H,1-3,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIBWFJWJBJPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157988-96-0 | |
Record name | 8-amino-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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